Potassium isobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

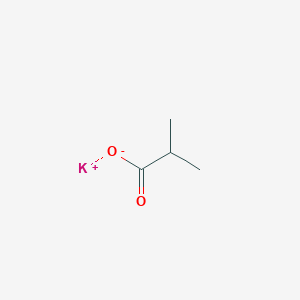

Potassium isobutyrate, also known as potassium 2-methylpropanoate, is a potassium salt of isobutyric acid. It has the molecular formula C₄H₇KO₂ and a molecular weight of 126.1955. This compound is commonly used in various chemical and industrial applications due to its unique properties .

Mecanismo De Acción

Target of Action

Potassium isobutyrate, also known as potassium 2-methylpropanoate , is a compound that primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .

Mode of Action

It is known that potassium ions play a key role in the function ofpotassium channels . These channels allow potassium ions to move across the cell membrane, contributing to the maintenance of the cell’s resting potential and the repolarization phase of action potentials .

Biochemical Pathways

This compound may influence several biochemical pathways due to the fundamental role of potassium in cellular physiology. For instance, potassium is involved in the ATPase activity and selective conductance across ion channels and pumps . Moreover, potassium plays a role in the homeostasis of the body, influencing the balance of fluids and electrolytes, nerve signal transmission, and muscle contractions .

Pharmacokinetics

Potassium ions are known to be well absorbed and distributed throughout the body, with the kidneys playing a major role in their excretion .

Result of Action

The result of this compound’s action would be the modulation of potassium channel activity, which could influence a variety of cellular processes. This could potentially lead to changes in nerve impulse transmission, muscle contraction, and other processes dependent on potassium ion flux .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of certain drugs can affect the activity of potassium channels . Furthermore, the concentration of this compound itself would also influence its efficacy and stability.

Métodos De Preparación

Potassium isobutyrate can be synthesized through several methods. One common laboratory method involves the neutralization of isobutyric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. Industrially, this compound can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene .

Análisis De Reacciones Químicas

Potassium isobutyrate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Potassium isobutyrate is used in several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in the study of metabolic pathways and enzyme reactions.

Medicine: It is used in the formulation of certain pharmaceuticals.

Industry: It is used in the production of flavors, fragrances, and as a plasticizer for cellulose acetate

Comparación Con Compuestos Similares

Potassium isobutyrate can be compared with other similar compounds such as:

Potassium acetate: Similar in structure but differs in the alkyl group attached to the carboxylate.

Potassium propionate: Another carboxylate salt with a different alkyl group.

Potassium butyrate: Similar but with a straight-chain alkyl group instead of a branched one.

This compound is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain counterparts .

Propiedades

Número CAS |

19455-20-0 |

|---|---|

Fórmula molecular |

C4H8KO2 |

Peso molecular |

127.20 g/mol |

Nombre IUPAC |

potassium;2-methylpropanoate |

InChI |

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |

Clave InChI |

XOOFMQGNGKOHOG-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)[O-].[K+] |

SMILES isomérico |

CC(C)C(=O)[O-].[K+] |

SMILES canónico |

CC(C)C(=O)O.[K] |

Key on ui other cas no. |

19455-20-0 |

Números CAS relacionados |

79-31-2 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.